molecular formula C16H23N3O4 B1322100 tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 333986-61-1

tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1322100
CAS No.: 333986-61-1
M. Wt: 321.37 g/mol
InChI Key: JXTFWZONKMNENB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis : A study by Wustrow and Wise (1991) focused on the coupling of arylboronic acids with a partially reduced pyridine derivative, including tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
  • Kinetics of Proton Transfer : Petrov et al. (2013) studied the acid-base interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and nitrogen-containing bases, revealing the intricate dynamics of proton transfer processes (Petrov et al., 2013).

Synthesis and Application in Polymer Science

  • Polymer Synthesis : Lu et al. (2014) synthesized aromatic diamine monomers with tert-butyl substituents, such as 4-[(4'-tert-butyl)phenyl]-2,6-bis(4-aminophenyl)pyridine, demonstrating their application in creating poly(pyridine-imides) with excellent thermal stability and fluorescent properties (Lu et al., 2014).

Biochemical Research and Drug Synthesis

  • Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Paramagnetic Ligands and Nitroxides

  • Paramagnetic Ligands : Kawakami et al. (2016) studied 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) and demonstrated its ability to form complexes with diamagnetic ions, showing its application as a tridentate triplet ligand (Kawakami et al., 2016).

Oxidations and Catalysis

  • Catalytic Oxidation : Ratnikov et al. (2011) detailed the use of dirhodium caprolactamate for oxidizing phenols and anilines, involving tert-butylperoxy radicals. This process highlights the catalytic applications of tert-butyl derivatives in organic synthesis (Ratnikov et al., 2011).

Properties

IUPAC Name

tert-butyl 4-(4-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-13(9-11-18)17-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTFWZONKMNENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621763
Record name tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333986-61-1
Record name tert-Butyl 4-(4-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-1-tert-butoxycarbonylpiperazine (3.00 g), 4-fluoronitrobenzene (2.54 g) and N,N-diisopropylethylamine (8.82 g) were dissolved in N-methyl-2-pyrrolidone (30 mL), and the mixture was stirred at 80° C. for 18 hr. The reaction mixture was added to water and the mixture was extracted with ethyl acetate. The extract was washed with brine and dried. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to give 1-tert-butoxycarbonyl-4-(4-nitrophenyl)aminopiperidine (2.55 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
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2.54 g
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reactant
Reaction Step One
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8.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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